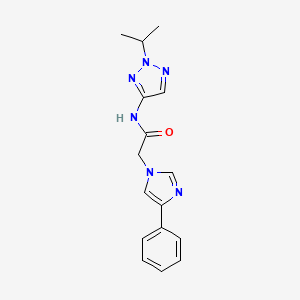![molecular formula C17H27Cl2NO2 B5196398 1-[(4-chlorobenzyl)oxy]-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B5196398.png)
1-[(4-chlorobenzyl)oxy]-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-chlorobenzyl)oxy]-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride is a chemical compound that belongs to the family of beta-blockers. It is a white crystalline powder that is soluble in water. This compound is used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
作用机制
The mechanism of action of 1-[(4-chlorobenzyl)oxy]-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride involves its ability to block beta-adrenergic receptors. Beta-adrenergic receptors are found in various tissues, including the heart, lungs, and blood vessels. When activated, these receptors cause an increase in heart rate, blood pressure, and bronchodilation. By blocking these receptors, 1-[(4-chlorobenzyl)oxy]-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride reduces heart rate, blood pressure, and bronchodilation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(4-chlorobenzyl)oxy]-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride include a decrease in heart rate, blood pressure, and cardiac output. It also causes a decrease in the release of renin from the kidneys, which leads to a decrease in the production of angiotensin II and aldosterone. This results in a decrease in blood volume and a reduction in peripheral vascular resistance. Additionally, this compound causes a decrease in the release of norepinephrine from sympathetic nerve terminals, which leads to a decrease in sympathetic activity.
实验室实验的优点和局限性
One of the advantages of using 1-[(4-chlorobenzyl)oxy]-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride in lab experiments is its well-established mechanism of action. This makes it easier to study its effects on various physiological and biochemical processes. Additionally, it has been extensively studied in animal models, making it an ideal compound for preclinical studies.
However, one of the limitations of using 1-[(4-chlorobenzyl)oxy]-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride in lab experiments is its potential for off-target effects. Beta-blockers have been shown to have effects on various other receptors, including alpha-adrenergic receptors and serotonin receptors. This can lead to unwanted side effects and can complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of 1-[(4-chlorobenzyl)oxy]-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride. One potential direction is the development of more selective beta-blockers that target specific subtypes of beta-adrenergic receptors. This could lead to more effective and targeted therapies for various cardiovascular diseases.
Another future direction is the study of the potential neuroprotective effects of beta-blockers. There is evidence to suggest that beta-blockers may have a protective effect on the brain, particularly in the context of ischemic stroke. Further research in this area could lead to the development of new therapies for stroke and other neurological disorders.
Conclusion:
In conclusion, 1-[(4-chlorobenzyl)oxy]-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride is a compound that has been extensively studied for its potential therapeutic uses. It is a beta-blocker that works by blocking beta-adrenergic receptors, leading to a decrease in heart rate, blood pressure, and sympathetic activity. While it has several advantages for use in lab experiments, it also has limitations due to its potential for off-target effects. There are several future directions for the study of this compound, including the development of more selective beta-blockers and the study of its potential neuroprotective effects.
合成方法
The synthesis of 1-[(4-chlorobenzyl)oxy]-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride involves the reaction of 1-(4-chlorobenzyl)oxy-3-(2,6-dimethyl-1-piperidinyl)-2-propanol with hydrochloric acid. The reaction takes place under controlled conditions of temperature and pressure. The resulting product is then purified by recrystallization to obtain the final compound.
科学研究应用
1-[(4-chlorobenzyl)oxy]-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride is widely used in scientific research to study its potential therapeutic uses. It has been found to be effective in treating hypertension, angina, and arrhythmia. It is also being studied for its potential use in the treatment of heart failure and myocardial infarction.
属性
IUPAC Name |
1-[(4-chlorophenyl)methoxy]-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO2.ClH/c1-13-4-3-5-14(2)19(13)10-17(20)12-21-11-15-6-8-16(18)9-7-15;/h6-9,13-14,17,20H,3-5,10-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQOMKIZAIOTTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC(COCC2=CC=C(C=C2)Cl)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5196317.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenoxybutanamide](/img/structure/B5196320.png)
![N-{5-[5-chloro-2-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5196333.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5196344.png)


![4,4,6,6-tetramethyl-3a,4,6,7-tetrahydro-2H-imidazo[4,5-c]pyridine-3,5-diol 1-oxide](/img/structure/B5196369.png)

![N-[2-(4-chlorophenyl)-1-(1-piperazinylcarbonyl)vinyl]acetamide](/img/structure/B5196382.png)

![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2-bromophenyl)benzamide](/img/structure/B5196394.png)

![N-1-adamantyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5196409.png)